molecular formula C21H20ClNO5 B11011948 3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11011948
M. Wt: 401.8 g/mol
InChI Key: IPBBHZRHDGDIDR-UHFFFAOYSA-N
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Description

3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxin ring, a benzazepin ring, and multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

  • Formation of the benzodioxin ring through a cyclization reaction.
  • Introduction of the chloro substituent via a chlorination reaction.
  • Formation of the benzazepin ring through a condensation reaction.
  • Methylation of the hydroxyl groups to form the dimethoxy derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of benzodioxin and benzazepin derivatives on biological systems.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is unique due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C21H20ClNO5/c1-25-18-7-13-3-4-23(20(24)9-14(13)8-19(18)26-2)10-15-5-17(22)6-16-11-27-12-28-21(15)16/h3-8H,9-12H2,1-2H3

InChI Key

IPBBHZRHDGDIDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC(=CC4=C3OCOC4)Cl)OC

Origin of Product

United States

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